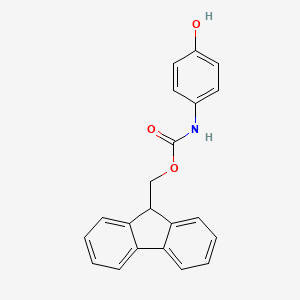
5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” is a synthetic organic compound that belongs to the class of pyridinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a pyridine derivative.
Functional Group Introduction: Introduction of the amino group at the 5-position and the tert-butylthioethyl group at the 1-position.
Reaction Conditions: These steps may involve various reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the tert-butylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the pyridinone ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions at the amino group or the tert-butylthioethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” may have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” would depend on its specific interactions with biological targets. This might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1-(2-ethylthio)ethyl)pyridin-2(1h)-one
- 5-Amino-1-(2-(tert-butylthio)ethyl)quinolin-2(1h)-one
Uniqueness
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” may be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H18N2OS |
|---|---|
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
5-amino-1-(2-tert-butylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,3)15-7-6-13-8-9(12)4-5-10(13)14/h4-5,8H,6-7,12H2,1-3H3 |
InChI-Schlüssel |
FHCOKQLJIHESDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SCCN1C=C(C=CC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)

![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)
![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)


![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)
![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
